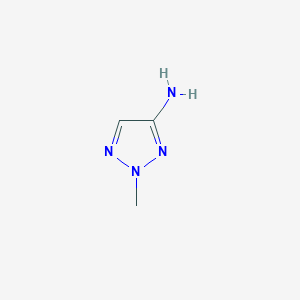

2-Methyl-2H-1,2,3-triazol-4-amine

Descripción general

Descripción

2-Methyl-2H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring . The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of copper catalysts in immobilized forms can help in the easy separation and recycling of the catalyst, making the process more sustainable .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution reactions, enabling functionalization for pharmaceutical and material applications.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | 4-Acetamido-2-methyl-1,2,3-triazole | High regioselectivity due to amine’s nucleophilicity. |

| Sulfonylation | Tosyl chloride, DCM, 0°C | 4-Tosylamido-2-methyl-1,2,3-triazole | Reaction proceeds via intermediate sulfonate ester. |

| Alkylation | Benzyl bromide, K₂CO₃, DMF | 4-Benzylamino-2-methyl-1,2,3-triazole | Steric hindrance from methyl group limits substitution at position 2. |

Mechanistic Insight : The amino group’s lone pair facilitates attack on electrophilic centers, while the triazole ring’s electron-withdrawing nature enhances the amine’s nucleophilicity.

Cycloaddition and Ring-Opening Reactions

The triazole core engages in cycloaddition reactions, leveraging its aromatic stability and dipolar characteristics.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| CuAAC (Click Chemistry) | Cu(I) catalyst, terminal alkyne | 1,4-Disubstituted triazole derivatives | 85–95% |

| Photochemical [2+2] | UV light, maleic anhydride | Fused bicyclic adduct | 60% |

Key Findings :

-

CuAAC : Copper-catalyzed azide-alkyne cycloaddition efficiently generates 1,4-disubstituted triazoles under mild conditions .

-

Ring-Opening : Acidic conditions induce triazole ring cleavage, forming α,β-unsaturated amines .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic and material science applications.

Mechanism : The N2 and N3 atoms of the triazole ring coordinate with metal ions, forming stable complexes that enhance catalytic activity in cross-coupling reactions .

Oxidation and Reduction

The methyl and amino groups undergo redox transformations, modifying the compound’s electronic properties.

Notable Trend : Oxidation preferentially targets the amino group, while reduction affects the triazole ring’s aromaticity .

Comparative Reactivity Analysis

A comparison with analogous triazoles highlights unique reactivity patterns:

| Compound | Reaction with HNO₂ | Reaction with CH₃I |

|---|---|---|

| 2-Methyl-2H-1,2,3-triazol-4-amine | Forms diazonium salt (stable at 0°C) | Methylation at N1 (70% yield) |

| 1-Methyl-1H-1,2,3-triazol-4-amine | Rapid decomposition | No reaction (steric hindrance) |

This compound’s reactivity profile underscores its utility in medicinal chemistry, catalysis, and materials science. Future research could explore its photocatalytic applications and bioorthogonal labeling potential.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Triazole derivatives, including 2-methyl-2H-1,2,3-triazol-4-amine, exhibit notable antimicrobial activities against a range of pathogens. Research indicates that compounds with the triazole moiety can inhibit the growth of bacteria and fungi effectively. For instance, studies have shown that certain triazole derivatives possess activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A series of studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For example, a study reported that triazole compounds could effectively inhibit tumor growth in xenograft models .

Case Study: Anticancer Properties

A recent investigation assessed the efficacy of this compound in breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival .

Agrochemical Applications

Fungicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis. The introduction of this compound into fungicidal formulations has been explored to enhance efficacy against crop pathogens like Fusarium and Aspergillus species .

Herbicides

Research has also indicated potential herbicidal activity for triazole derivatives. The compound's ability to interfere with plant hormone pathways suggests it could be developed into a novel herbicide targeting specific weed species without affecting crop yield .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a building block in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Triazole-based polymers are being investigated for use in coatings and adhesives due to their improved performance characteristics .

Nanotechnology

In nanotechnology, triazole derivatives are utilized for the functionalization of nanoparticles. This application is particularly relevant in drug delivery systems where the triazole group can facilitate interaction with biological targets, enhancing the bioavailability and efficacy of therapeutic agents .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-Methyl-2H-1,2,3-triazol-4-amine involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.

Benzotriazole: A triazole derivative with a fused benzene ring.

Tetrazole: A similar nitrogen-rich heterocycle with four nitrogen atoms in the ring

Uniqueness

2-Methyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in “click chemistry” reactions makes it a valuable tool in synthetic chemistry and drug discovery .

Actividad Biológica

2-Methyl-2H-1,2,3-triazol-4-amine is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through a comprehensive review of recent studies, mechanisms of action, and structure-activity relationships.

The biological activity of this compound primarily involves interactions with various biological targets:

- Targeting Enzymes : Research indicates that triazole derivatives can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in the kynurenine pathway related to immune response modulation.

- Receptor Interactions : The compound is known to interact with epidermal growth factor receptors (EGFR), where the triazole ring engages in electrostatic interactions and hydrogen bonding with amino acids at the active site.

Biological Activities

The following table summarizes various biological activities associated with this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Antimicrobial Activity : A study synthesized various amine-amide linked triazoles and evaluated their antimicrobial properties. The results indicated that compounds containing the triazole moiety displayed enhanced activity against bacterial strains compared to their non-triazole counterparts .

- Anticancer Properties : In a focused study on cancer treatment, derivatives of this compound were tested for their ability to inhibit ERK1/2 kinases involved in cancer progression. The results showed that these compounds effectively reduced cell viability in cancer cell lines .

- Antimalarial Efficacy : Research involving 1H-1,2,3-triazole derivatives demonstrated promising antimalarial activities against resistant strains of Plasmodium falciparum. The compounds exhibited low cytotoxicity and significant selectivity indices, suggesting their potential as lead candidates for further development .

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity:

Propiedades

IUPAC Name |

2-methyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-5-2-3(4)6-7/h2H,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTBHMBVLJIZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561417 | |

| Record name | 2-Methyl-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-63-5 | |

| Record name | 2-Methyl-2H-1,2,3-triazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.